molecular formula C10H11N3O2 B14130157 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-76-1

1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B14130157
CAS No.: 944897-76-1
M. Wt: 205.21 g/mol
InChI Key: FSBHKQJNKXAUCI-UHFFFAOYSA-N
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Description

1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with glycine in the presence of polyphosphoric acid, which facilitates the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Major products formed from these reactions include various substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

944897-76-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3

InChI Key

FSBHKQJNKXAUCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)CN

Origin of Product

United States

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